Ethanesulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

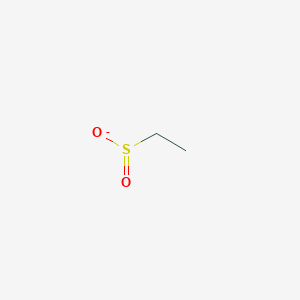

Structure

3D Structure

Properties

Molecular Formula |

C2H5O2S- |

|---|---|

Molecular Weight |

93.13 g/mol |

IUPAC Name |

ethanesulfinate |

InChI |

InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1 |

InChI Key |

RQIFXTOWUNAUJC-UHFFFAOYSA-M |

Canonical SMILES |

CCS(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

sodium ethanesulfinate CAS 20277-69-4 properties

An In-Depth Technical Guide to Sodium Methanesulfinate (CAS 20277-69-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification on Chemical Identity

It is crucial to begin this guide by addressing a common point of confusion. The Chemical Abstracts Service (CAS) number provided for this topic, 20277-69-4 , uniquely identifies Sodium Mthis compound (CH₃SO₂Na). This compound is structurally distinct from Sodium this compound (C₂H₅SO₂Na, CAS 20035-08-9) and Sodium Ethanesulfonate (C₂H₅SO₃Na, CAS 5324-47-0). While these organosulfur compounds share certain applications, their reactivity and physical properties differ. This guide will focus exclusively on the properties and applications of Sodium Mthis compound, as identified by CAS 20277-69-4.

Executive Summary

Sodium mthis compound is a versatile and highly reactive organosulfur reagent that has emerged as an indispensable tool in modern organic synthesis.[1] Characterized as a white, water-soluble, crystalline solid, it is valued for its role as a mild reducing agent and, more significantly, as a precursor to the methylsulfonyl (CH₃SO₂⁻) moiety.[1] Its stability, ease of handling compared to more volatile sulfur reagents, and multifaceted reactivity make it a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, core applications, and detailed protocols for its use, grounded in established scientific literature.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. Sodium mthis compound is generally stable under normal conditions but is noted to be hygroscopic and air-sensitive, requiring proper storage to maintain its integrity.[4][5]

| Property | Value | Source(s) |

| CAS Number | 20277-69-4 | [6] |

| Molecular Formula | CH₃NaO₂S | [6] |

| Molecular Weight | 102.09 g/mol | [6] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 222-226 °C (decomposes) | [5] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions; Hygroscopic & Air Sensitive | [4][5] |

| Synonyms | Methanesulfinic acid sodium salt, Sodium methylsulfinate | [1] |

Synthesis and Manufacturing

While sodium mthis compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The most common laboratory and industrial preparation involves the reduction of methanesulfonyl chloride.

General Synthesis Protocol: Reduction of Methanesulfonyl Chloride

This method is a staple for producing sulfinate salts and is valued for its high yield and the use of readily available starting materials.[7]

Reaction Principle: Methanesulfonyl chloride is reduced by a suitable reducing agent, such as sodium sulfite (Na₂SO₃) in a basic aqueous solution, to yield sodium mthis compound.

Step-by-Step Methodology:

-

Preparation: A reaction vessel is charged with sodium sulfite and sodium bicarbonate in water. The mixture is stirred and heated.[8]

-

Addition: Methanesulfonyl chloride is added slowly (dropwise) to the heated solution to control the exothermic reaction.[8]

-

Reaction: The mixture is stirred at an elevated temperature (typically 70-80°C) for several hours to ensure the reaction goes to completion.[7]

-

Isolation: After cooling, the aqueous solution is concentrated under reduced pressure. Anhydrous ethanol is added to precipitate inorganic salts like sodium chloride, which are then removed by filtration.[9]

-

Purification: The filtrate, containing the desired product, is concentrated to yield the crude sodium mthis compound. This crude solid is then recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum to afford the pure product.[9]

Core Reactivity and Applications in Drug Development

Sodium sulfinates are exceptionally versatile building blocks, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions.[2][3][10] This multifaceted reactivity makes sodium mthis compound a powerful reagent in medicinal chemistry and drug development.

Synthesis of Sulfones

The most prominent application of sodium mthis compound is in the construction of C-S bonds to form sulfones (R-SO₂-CH₃). Sulfones are a critical functional group in a multitude of approved pharmaceuticals due to their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as rigid structural linkers.

Mechanism: The reaction typically proceeds via a nucleophilic substitution or a radical pathway. For instance, in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, the sulfinate acts as a nucleophile to introduce the methylsulfonyl group onto the aromatic ring.[9]

Preparation of Sulfonamides

While less direct than using sulfonyl chlorides, sodium mthis compound can be used in oxidative N-sulfonylation reactions to prepare sulfonamides (R₂N-SO₂-CH₃).[10] This transformation is crucial as the sulfonamide functional group is a key pharmacophore present in antibiotics, diuretics, and anticonvulsants.

Mild Reducing Agent

Sodium mthis compound can function as a mild reducing agent in certain organic transformations, capable of reducing specific functional groups.[1] This property is valuable when substrate sensitivity precludes the use of harsher reducing agents.

Analytical Methodologies

The characterization and quantification of sodium mthis compound and its reaction products are essential for process control and quality assurance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of sodium mthis compound and for monitoring the progress of reactions in which it is a reactant.[11]

Illustrative HPLC Protocol for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier like acetonitrile.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Sample Preparation: A known concentration of sodium mthis compound is dissolved in the mobile phase or water.

-

Analysis: The sample is injected, and the peak area is compared against a standard of known purity to determine the sample's purity.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.

-

Hazard Identification: Sodium mthis compound is classified as an irritant, causing skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. A dust mask or respirator should be used when handling large quantities of the powder.

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its hygroscopic and air-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4][12][13]

Conclusion

Sodium mthis compound (CAS 20277-69-4) is a foundational reagent in contemporary organic synthesis, offering a unique combination of stability and versatile reactivity. Its role as a key building block for introducing the methylsulfonyl group has cemented its importance in the development of pharmaceuticals and advanced materials. For research scientists and drug development professionals, a comprehensive understanding of its properties, synthetic routes, and reaction mechanisms is essential for leveraging its full potential in the design and creation of novel molecular entities.

References

- Ataman Kimya. (n.d.). ETHANESULFONIC ACID SODIUM SALT.

- ChemicalBook. (2026, January 13). Sodium this compound | 20035-08-9.

- CymitQuimica. (n.d.). CAS 34730-59-1: Ethanesulfonic acid, 2-[(2-aminoethyl)amino].

-

National Center for Biotechnology Information. (n.d.). Sodium this compound. PubChem Compound Database. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Ethanesulfonic acid 97 308103-56-2.

-

National Center for Biotechnology Information. (n.d.). Ethanesulfonic acid sodium salt monohydrate. PubChem Compound Database. Retrieved from [Link]

- Echemi. (n.d.). ETHANESULFINICACIDSODIUMSALT MSDS.

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]

- ChemicalBook. (2025, December 17). ETHANESULFONIC ACID SODIUM SALT | 5324-47-0.

- Thermo Fisher Scientific. (n.d.). CAS RN | 20277-69-4.

-

Al-Sanea, M. M., et al. (2018). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. Journal of Chromatography B, 1092, 369-374. Available at: [Link]

- Fisher Scientific. (n.d.). CAS RN 20277-69-4.

- Amerigo Scientific. (n.d.). Sodium mthis compound (85%).

- CymitQuimica. (n.d.). CAS 20277-69-4: Sodium mthis compound.

- Fisher Scientific. (n.d.). Methanesulfinic acid, sodium salt - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.

- AA Blocks. (n.d.). 20277-69-4 | MFCD00040392 | Sodium mthis compound.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN107935892B - Method for preparing ethylenediamine ethanesulfonic acid sodium salt.

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. Available at: [Link]

- Sigma-Aldrich. (n.d.). Sodium mthis compound.

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Available at: [Link]

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

-

Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). The Versatility of Sodium Methanesulfonate in Modern Chemical Synthesis.

- ChemicalBook. (n.d.). Sodium mthis compound | 20277-69-4.

-

Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. ResearchGate. Available at: [Link]

- Fisher Scientific. (2010, June 1). SAFETY DATA SHEET.

-

Elder, D. P., et al. (2009). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 61(3), 267-278. Available at: [Link]

- ChemScene. (n.d.). 20277-69-4 | Sodium mthis compound.

- Echemi. (n.d.). 20277-69-4, Sodium mthis compound Formula.

-

National Center for Biotechnology Information. (n.d.). Sodium mthis compound. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (n.d.). Sodium mthis compound(20277-69-4)IR1.

- Santa Cruz Biotechnology. (n.d.). Sodium mthis compound | CAS 20277-69-4.

- BLD Pharm. (n.d.). 20277-69-4|Sodium mthis compound.

Sources

- 1. CAS 20277-69-4: Sodium mthis compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. aablocks.com [aablocks.com]

- 6. Sodium mthis compound | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium this compound | 20035-08-9 [chemicalbook.com]

- 9. Sodium mthis compound | 20277-69-4 [chemicalbook.com]

- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

solubility of sodium ethanesulfinate in organic solvents

An In-depth Technical Guide to the Solubility of Sodium Ethanesulfinate in Organic Solvents

Abstract

Sodium this compound (C₂H₅NaO₂S) is a versatile reagent in organic synthesis, valued for its role in introducing the ethylsulfonyl moiety and in various coupling reactions. The efficiency, yield, and scalability of processes involving this salt are critically dependent on its solubility within the chosen reaction medium. This technical guide provides a comprehensive analysis of the principles governing the . While extensive quantitative data is not widely published, this document synthesizes foundational physicochemical principles with field-proven methodologies to empower researchers, chemists, and drug development professionals. We present a detailed protocol for the experimental determination of solubility, discuss the key factors influencing the dissolution of this ionic compound, and provide a qualitative overview of its expected behavior in different solvent classes.

Introduction: The Critical Role of Solubility

Sodium this compound serves as a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. Its utility is often realized in non-aqueous environments. The solubility of a reagent is a fundamental parameter that dictates:

-

Reaction Kinetics: The concentration of a dissolved species directly impacts reaction rates. Poor solubility can lead to sluggish or incomplete reactions.

-

Process Efficiency: Undissolved solids can complicate reaction mixtures, leading to issues with stirring, heat transfer, and downstream processing (e.g., filtration).

-

Product Purity: Inconsistent solubility can affect side-product formation and complicate purification.

-

Formulation Development: In drug development, the solubility of precursors and intermediates is a critical consideration for creating viable manufacturing processes.

Understanding and controlling the solubility of sodium this compound is therefore not a trivial pursuit but a cornerstone of robust and reproducible chemical synthesis.

Physicochemical Properties and Principles of Solubility

The solubility of an ionic salt like sodium this compound is a contest between the energy that holds the crystal lattice together (lattice energy) and the energy released when the individual ions are stabilized by solvent molecules (solvation energy). For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.

The "Like Dissolves Like" Paradigm

The most fundamental principle governing solubility is that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1] Sodium this compound is an ionic salt, making it an extremely polar compound. It is composed of a sodium cation (Na⁺) and an this compound anion (CH₃CH₂SO₂⁻). Therefore, its solubility will be highest in solvents capable of effectively solvating these two ions.

Strong interactions, such as ion-dipole forces and hydrogen bonding, between the solute and solvent are crucial for overcoming the crystal lattice energy and promoting solubility.[1]

Key Factors Influencing Solubility

Several interconnected factors determine the extent to which sodium this compound will dissolve in a given organic solvent:

-

Solvent Polarity (Dielectric Constant): Highly polar solvents with high dielectric constants are more effective at shielding the electrostatic attraction between the Na⁺ and this compound ions, preventing them from recombining and precipitating out of solution.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors (protic solvents like methanol and ethanol) are particularly effective at solvating the oxygen atoms of the sulfinate anion.[1][2]

-

Ion-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, DMF) possess strong dipoles that can effectively solvate the sodium cation.[3]

-

Temperature: For most solid solutes, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and adding heat to the system favors the dissolution process according to Le Châtelier's Principle.[4] However, this relationship must be determined experimentally for each solute-solvent system.

-

Ion-Pair Formation: In solvents with lower polarity, the cation and anion may not fully dissociate and can remain in close contact, forming an "ion pair."[5] This reduces the effective concentration of free ions and can limit overall solubility.

The interplay of these factors is visually summarized in the diagram below.

Solubility Profile of Sodium this compound

Quantitative solubility data for sodium this compound across a broad range of organic solvents is not extensively reported in the literature. However, based on the physicochemical principles discussed, a qualitative profile can be predicted. For comparative purposes, limited data for a structurally similar compound, sodium 4-tolylsulfinate, is included to provide a potential, though not direct, analogue.[6]

| Solvent Class | Solvent Example | Dielectric Constant (approx.)¹ | Expected Solubility of Sodium this compound | Rationale |

| Polar Protic | Water (H₂O) | 80.1 | Very High | Excellent hydrogen bonding and high polarity effectively solvate both cation and anion. |

| Methanol (MeOH) | 32.7 | High to Moderate | Good hydrogen bond donor and polar. A related compound, sodium mthis compound, is slightly soluble in methanol.[7] | |

| Ethanol (EtOH) | 24.5 | Moderate to Low | Lower polarity and increased nonpolar character compared to methanol reduce solvating power for ionic salts. A synthesis procedure notes refluxing in ethanol followed by filtration, suggesting moderate solubility at elevated temperatures.[8] | |

| Polar Aprotic | DMSO | 47 | High to Moderate | Very high polarity and strong dipole moment effectively solvate the Na⁺ cation. |

| DMF | 38.3 | Moderate | High polarity effectively solvates cations. | |

| Acetonitrile (ACN) | 36.6 | Low | While polar, its ability to solvate ions is weaker than DMSO or DMF. For sodium acetate, solubility in ACN is extremely low (0.0014 mol/L).[9] | |

| Nonpolar | Toluene | 2.4 | Very Low / Insoluble | Lacks polarity and hydrogen bonding capabilities required to overcome the crystal lattice energy.[1] |

| Hexane | 1.9 | Very Low / Insoluble | Lacks polarity and hydrogen bonding capabilities.[1] | |

| Dichloromethane | 9.1 | Very Low / Insoluble | Although it has a dipole moment, its overall polarity is insufficient to dissolve ionic salts effectively. |

¹Dielectric constant values are approximate and sourced from various references for comparison.[10][11]

Experimental Determination of Solubility

Given the limited published data, experimental determination is often necessary. The isothermal "shake-flask" method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[12] It relies on creating a saturated solution at a constant temperature and then accurately measuring the concentration of the dissolved solute.

Self-Validating Experimental Protocol

This protocol is designed to ensure that a true equilibrium saturation point is reached and accurately measured.

Objective: To determine the solubility of sodium this compound in a specific organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

Sodium this compound (anhydrous, high purity)

-

Solvent of interest (high purity, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Multiple sealed vials or flasks (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, IC, or gravimetric analysis setup)

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation:

-

To several vials, add a precisely weighed amount of the organic solvent (e.g., 10.0 g).

-

Add an excess of sodium this compound to each vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated. A starting point is to add enough solute to be 2-3 times the expected solubility.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (The Causality of Agitation & Time):

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for an extended period. Causality: Continuous agitation is necessary to maximize the surface area of the solid in contact with the solvent, accelerating the dissolution process. The time required to reach equilibrium can vary significantly (from hours to days). A period of 24 to 48 hours is a common starting point.[13][14]

-

Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentration ceases to change between time points, the solution is at equilibrium.[13][14]

-

-

Phase Separation:

-

Once the equilibration period is complete, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours for the undissolved solid to settle.

-

For very fine suspensions, centrifugation can be used to achieve a clear separation.

-

-

Sampling:

-

Carefully draw a known volume or mass of the clear supernatant into a syringe.

-

Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any microscopic solid particles that could falsely inflate the solubility measurement.

-

Record the exact mass or volume of the aliquot taken.

-

-

Quantification:

-

Gravimetric Method (Most Direct): Evaporate the solvent from the weighed aliquot under vacuum at a mild temperature. The mass of the remaining solid residue corresponds to the dissolved sodium this compound. This method is simple but requires the solute to be non-volatile.

-

Chromatographic Method (e.g., HPLC/IC): If a suitable analytical method exists, accurately dilute the aliquot with a suitable mobile phase and quantify the concentration against a series of calibration standards. This is often more precise than the gravimetric method.[13][14]

-

-

Calculation:

-

Express the final, validated result in standard units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Conclusion

References

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation - ACS Publications. [Link]

-

Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]

-

Explain any four factors which affect the solubility of ionic compounds. Vedantu. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

-

Sodium this compound. PubChem - NIH. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

-

ETHANESULFONIC ACID SODIUM SALT. Ataman Kimya. [Link]

-

Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Sodium mthis compound. PubChem - NIH. [Link]

-

Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]

-

Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate. [Link]

-

Solvents and Polarity. Department of Chemistry : University of Rochester. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

SOLUBILITY DATA SERIES. GitHub Pages. [Link]

-

Solubility of Sodium Acetate in Binary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K. ResearchGate. [Link]

Sources

- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Sodium mthis compound CAS#: 20277-69-4 [m.chemicalbook.com]

- 8. Sodium this compound | 20035-08-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. knowledge.uchicago.edu [knowledge.uchicago.edu]

An In-Depth Guide to the Generation and Application of Sulfinate Radicals in Modern Organic Synthesis

Abstract

Sulfinate radicals (RSO₂•), also known as sulfonyl radicals, have emerged as pivotal intermediates in the field of organic chemistry, particularly in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1][2] Their unique reactivity allows for the construction of sulfonyl-containing molecules such as sulfones and sulfonamides, which are prevalent structural motifs in a myriad of biologically active agents.[2][3] This technical guide provides an in-depth exploration of the core mechanisms for generating sulfinate radicals, offering field-proven insights into the causality behind methodological choices. We will delve into the primary pathways—oxidation of sulfinates, reduction of sulfonyl derivatives, and the use of sulfur dioxide surrogates—providing detailed protocols and mechanistic rationale to empower researchers and drug development professionals in harnessing the synthetic potential of these versatile radical species.

Introduction: The Rising Prominence of Sulfinate Radicals

The sulfonyl group (R-SO₂-R') is a cornerstone in medicinal chemistry, prized for its ability to enhance metabolic stability, improve pharmacokinetic profiles, and engage in crucial hydrogen bonding interactions with biological targets. Consequently, the development of efficient and mild methods to forge carbon-sulfur bonds is of paramount importance.[4] Sulfinate radicals have risen to this challenge, offering a powerful platform for C–S bond formation under conditions that are often compatible with complex and sensitive molecular architectures.

Structure and Reactivity

A sulfinate radical is a neutral species with the general structure RSO₂•, where the unpaired electron resides primarily on the sulfur atom. This structure imparts a unique reactivity profile. They are electrophilic radicals that readily add to electron-rich double and triple bonds, and can participate in a variety of coupling reactions.[5] The stability and reactivity of a sulfinate radical are influenced by the nature of the 'R' group; for instance, aryl sulfonyl radicals are generally more stable and less prone to fragmentation than their alkyl counterparts.[6]

Overview of Generation Strategies

The generation of sulfinate radicals can be broadly categorized into three main strategies, each with its own set of advantages and suitable precursors. This guide will focus on the most synthetically relevant and widely adopted methods:

-

Oxidative Pathways: Direct single-electron transfer (SET) from stable sulfinate salts.

-

Reductive Pathways: Homolytic cleavage of sulfonyl derivatives, most notably sulfonyl halides.

-

Sulfur Dioxide (SO₂) Insertion: Trapping of carbon-centered radicals with SO₂ or its surrogates.

The choice of method is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., thermal, photochemical, electrochemical), and the availability of starting materials.

Core Mechanisms of Sulfinate Radical Generation

A deep understanding of the underlying mechanisms is crucial for reaction optimization and troubleshooting. This section explains the causality behind the most prevalent generation methods.

Oxidative Pathways from Sulfinate Salts

The oxidation of readily available and stable sodium sulfinates (RSO₂Na) is one of the most direct and widely used methods for generating sulfinate radicals.[4][7] This approach is valued for its operational simplicity and the use of inexpensive precursors.[7]

Mechanism: The core of this method is a single-electron transfer (SET) event where an oxidant removes one electron from the sulfinate anion to yield the corresponding sulfonyl radical.[4]

Causality of Reagent Choice:

-

Chemical Oxidants: Persulfates (e.g., K₂S₂O₈) are frequently employed due to their high oxidation potential and affordability. The reaction is often initiated by heat or a transition metal catalyst, which decomposes the persulfate into sulfate radical anions, the active oxidant.[4] Other oxidants like Ceric Ammonium Nitrate (CAN) or even molecular oxygen (in conjunction with a suitable catalyst) can also be used.[4]

-

Electrochemistry: Anodic oxidation offers a green and highly tunable alternative to chemical oxidants.[8] By precisely controlling the applied potential, sulfinate radicals can be generated with high selectivity, avoiding the need for stoichiometric chemical reagents.[8][9]

-

Photoredox Catalysis: Visible-light photoredox catalysis can also achieve the oxidation of sulfinates.[6] An excited photocatalyst, such as Ru(bpy)₃²⁺ or an iridium complex, can be sufficiently oxidizing to accept an electron from the sulfinate salt, initiating the radical process under exceptionally mild conditions.[6]

This protocol describes a typical procedure for the generation of a sulfonyl radical from sodium sulfinate and its subsequent addition to an alkene.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), sodium sulfinate (1.5 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).

-

Solvent Addition: Add a suitable solvent mixture, such as acetonitrile/water (3:1, 10 mL). The presence of water is often crucial for dissolving the inorganic salts.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Pathways from Sulfonyl Derivatives

An alternative and increasingly popular strategy involves the reduction of sulfonyl derivatives, most commonly sulfonyl chlorides (RSO₂Cl).[10] This approach is particularly powerful when coupled with modern synthetic methods like photoredox catalysis.[1]

Mechanism: The S-Cl bond in a sulfonyl chloride is relatively weak and can be cleaved homolytically through the addition of a single electron, generating a sulfinate radical and a chloride anion.[10]

Causality of Reagent Choice:

-

Photoredox Catalysis: This is arguably the most impactful method for generating sulfinate radicals from sulfonyl chlorides.[1] A photocatalyst, upon excitation by visible light, becomes a potent reductant. This excited-state catalyst can donate an electron to the sulfonyl chloride, inducing S-Cl bond cleavage. The mildness of this method allows for exceptional functional group tolerance, a key advantage in complex molecule synthesis.[1][11] Iridium and ruthenium-based photocatalysts are commonly used.[12]

-

Thermal Initiators: Traditional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used, but often require elevated temperatures, limiting their applicability for sensitive substrates.[10]

-

Transition Metal Catalysis: Certain transition metal complexes can facilitate the reductive cleavage of sulfonyl chlorides, although this is less common than photoredox methods.

Here is a diagram illustrating the generation of a sulfinate radical from a sulfonyl chloride using a generic iridium-based photocatalyst.

Caption: Figure 1. Simplified Photoredox Cycle for Sulfinate Radical Generation.

Sulfur Dioxide (SO₂) Insertion and Surrogate Chemistry

This strategy provides an indirect yet powerful route to sulfinate radicals. Instead of starting with a pre-formed sulfur-containing precursor, this method involves generating a carbon-centered radical which is then "trapped" by sulfur dioxide.[2]

Mechanism: A carbon-centered radical (R•), generated from a suitable precursor (e.g., an alkyl halide via photoredox catalysis), rapidly adds to sulfur dioxide to form the desired sulfinate radical (RSO₂•).[2]

Causality of Reagent Choice:

-

SO₂ Gas: While being the most atom-economical source, gaseous SO₂ is toxic, corrosive, and difficult to handle in a standard laboratory setting.[13]

-

SO₂ Surrogates: To overcome the challenges of using gaseous SO₂, solid, stable, and easy-to-handle surrogates have been developed.[13] A prominent example is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which releases SO₂ in a controlled manner under the reaction conditions.[14] This innovation has made SO₂ insertion chemistry far more accessible and practical for synthetic chemists.[13][14] Other surrogates like sodium hydrogen sulfite have also been employed.[13]

This protocol outlines a general procedure for a three-component reaction involving an alkyl halide, an alkene, and DABSO as the SO₂ source.

-

Reaction Setup: In a nitrogen-purged vial, combine the alkyl halide (1.0 mmol), the alkene (1.2 mmol), DABSO (0.6 mmol, provides 1.2 mmol of SO₂), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, 1-2 mol%).

-

Solvent and Additives: Add anhydrous, degassed solvent (e.g., DMSO or DMF, 5 mL). An organic base (e.g., DIPEA) may be required as a sacrificial electron donor.

-

Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 420 nm) and stir at room temperature.[12] Monitor the reaction by LC-MS. Reaction times can vary from 12 to 24 hours.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Applications in Synthetic and Medicinal Chemistry

The utility of sulfinate radicals extends across various domains of chemical synthesis, with particularly high impact in the construction of molecules relevant to drug discovery.[15][16]

Data Presentation: Comparison of Generation Methods

| Generation Method | Common Precursors | Key Advantages | Common Limitations | Typical Conditions |

| Oxidation | Sodium Sulfinates (RSO₂Na) | Inexpensive, stable precursors; simple protocols.[4][7] | Can require harsh oxidants or high temperatures. | Thermal (K₂S₂O₈), Electrochemical, Photochemical. |

| Reduction | Sulfonyl Chlorides (RSO₂Cl) | Extremely mild conditions (photoredox); high functional group tolerance.[1] | Precursors can be less stable than sulfinates. | Visible-light photoredox catalysis. |

| SO₂ Insertion | Alkyl/Aryl Halides + SO₂ Surrogate | High atom economy; avoids pre-functionalization.[2] | Requires handling of SO₂ or surrogates; three-component nature can be complex. | Visible-light photoredox catalysis. |

Key Transformations

-

Sulfonylation of Alkenes and Alkynes: Sulfinate radicals readily add across C-C multiple bonds to form new C-S bonds, providing access to vinyl and alkyl sulfones.[5][17]

-

Cross-Coupling Reactions: In dual catalytic systems (e.g., Ni/photoredox), sulfinate radicals generated from sulfinates can be intercepted by a nickel catalyst to participate in cross-coupling reactions with aryl halides, forming diaryl sulfones under mild conditions.[6]

-

Late-Stage Functionalization: The mild conditions associated with photoredox generation of sulfinate radicals make them ideal for introducing sulfonyl groups into complex, drug-like molecules at late stages of a synthetic sequence, a critical capability in medicinal chemistry.[11][18]

This diagram illustrates a typical laboratory workflow for a visible-light-driven photocatalytic reaction.

Caption: Figure 2. General Workflow for a Photocatalytic Sulfonylation Reaction.

Conclusion and Future Outlook

The generation of sulfinate radicals has transitioned from a niche area of radical chemistry to a mainstream tool for synthetic innovation. The advent of mild and highly selective methods, particularly visible-light photoredox catalysis, has revolutionized access to these key intermediates. The ability to use stable precursors like sulfinates, sulfonyl chlorides, and SO₂ surrogates provides chemists with a versatile toolkit to tackle complex synthetic challenges.[1][7]

Future research will likely focus on expanding the scope of sulfinate radical precursors, developing more sustainable catalytic systems (e.g., using earth-abundant metals or organocatalysts), and applying these methods to new frontiers, such as asymmetric sulfonylation and bioconjugation. The continued development of robust and predictable methods for sulfinate radical generation will undoubtedly accelerate the discovery and development of new medicines and functional materials.

References

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746–5748. Available from: [Link]

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ACS Publications. Available from: [Link]

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. University of Cambridge. Available from: [Link]

- Zard, S. Z. (Date unavailable). RECENT PROGRESS IN THE USE OF SULFONYL RADICALS IN ORGANIC SYNTHESIS. A REVIEW. Unknown Source.

-

Wang, D., Liu, Q., & Li, Z. (2019). Recent advances in photocatalytic C–S/P–S bond formation via the generation of sulfur centered radicals and functionalization. Organic Chemistry Frontiers. Available from: [Link]

-

Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. Chemical Society Reviews. Available from: [Link]

-

Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. ResearchGate. Available from: [Link]

-

Merchant, R. R. (2019). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. PubMed. Available from: [Link]

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ResearchGate. Available from: [Link]

-

Wang, C., Li, S., Ge, H., & Wang, Q. (2020). Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. ResearchGate. Available from: [Link]

-

Wang, C., Li, S., Ge, H., & Wang, Q. (2021). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers. Available from: [Link]

-

Merchant, R. R. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

-

Gacs, J., & König, B. (Date unavailable). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Available from: [Link]

-

Strieth-Kalthoff, F., & Glorius, F. (Date unavailable). Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction. ChemRxiv. Available from: [Link]

-

Xiao, W., & Chen, Y.-C. (2025). Radical sulfonylation with sulfur dioxide surrogates. Chemical Society Reviews. Available from: [Link]

-

Wang, Z., Zhang, Z., Zhao, W., Sivaguru, P., Zanoni, G., Wang, Y., & Anderson, E. A. (2021). Synthetic exploration of sul nyl radicals using sul nyl sulfones. SciSpace. Available from: [Link]

-

Unknown Author. (Date unavailable). Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available from: [Link]

-

Unknown Author. (2022). Diversification of drugs with sulfur stereogenic centers. Research Communities. Available from: [Link]

-

Zhang, W., & Wang, F. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews. Available from: [Link]

-

Gacs, J., & König, B. (Date unavailable). Radicals and Sulfur Dioxide: A Versatile Combination for the Construction of Sulfonyl-Group Containing Molecules. ResearchGate. Available from: [Link]

- Wang, X.-F., & Xu, K. (Date unavailable). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Unknown Source.

-

Lee, J.-W., & Lee, D. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available from: [Link]

-

Liu, K., & Li, C. (Date unavailable). Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. RSC Publishing. Available from: [Link]

-

Kumar, R., & Kumar, A. (Date unavailable). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available from: [Link]

-

Liu, F., & Lei, A. (Date unavailable). Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers. Available from: [Link]

-

Wang, Z., Zhang, Z., Zhao, W., Sivaguru, P., Zanoni, G., Wang, Y., & Anderson, E. A. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. ResearchGate. Available from: [Link]

-

Noble, A., & MacMillan, D. W. C. (2018). Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling. Chemical Science. Available from: [Link]

-

Xu, K. (Date unavailable). Chemistry of electrochemical oxidative reactions of sulfinate salts. ResearchGate. Available from: [Link]

-

Unknown Author. (Date unavailable). Reductive desulfonylation. Wikipedia. Available from: [Link]

-

Wang, C., Fan, X., & Wang, Q. (Date unavailable). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available from: [Link]

-

Gacs, J., & König, B. (Date unavailable). Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. Available from: [Link]

Sources

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile C sp2 –SO 2 R coupling - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05402E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Ethyl-Langlois Reagent: A Technical Guide to Sodium Ethanesulfinate in Late-Stage Functionalization

Executive Summary

This technical guide analyzes the historical and mechanistic evolution of Sodium Ethanesulfinate (

Historical Genesis: From to

The development of ethylation analogs traces a clear lineage from fluorine chemistry to broad-scope alkylation.

The Langlois Era (1991)

Bernard R. Langlois first reported the use of sodium trifluoromthis compound for the trifluoromethylation of electron-rich aromatics. The reagent functioned as a source of the electrophilic trifluoromethyl radical (

-

Key Innovation: Use of a stable solid salt to generate transient radicals.[2]

-

Limitation: The scope was largely restricted to electron-rich systems due to the electrophilic nature of

.

The Baran Expansion (2011–2013)

The pivotal shift occurred when the Baran Lab recognized that the sulfinate radical precursor logic could be generalized beyond fluorine.

-

2011: Baran demonstrated that the Langlois reagent could functionalize electron-deficient heterocycles (the "innate" reactivity of nitrogen-rich drugs) using tert-butyl hydroperoxide (TBHP) as an oxidant.

-

2012 (The "Diversinate" Era): The methodology was expanded to non-fluorinated alkyl groups. However, simple sodium alkyl sulfinates (like sodium this compound) often suffered from solubility issues or hygroscopicity in organic solvents. This led to the development of Zinc Sulfinates (marketed as Diversinates), which offered improved lipophilicity and reactivity profiles.

-

Return to Sodium: Subsequent optimization and phase-transfer catalysis have re-validated sodium this compound as a cost-effective, direct analog for ethylation, provided the solvent system is tuned correctly (typically biphasic

).

Mechanistic Architecture: Oxidative Desulfinylation

The ethylation of heterocycles using sodium this compound operates via a Minisci-type radical substitution . Unlike the electrophilic

The Radical Cascade

-

Initiation: The oxidant (TBHP) generates a tert-butoxy radical.

-

Oxidation: The sulfinate anion is oxidized to a sulfonyl radical (

). -

Desulfinylation: The sulfonyl radical extrudes sulfur dioxide (

), releasing the reactive ethyl radical ( -

Addition: The nucleophilic

attacks the protonated heterocycle. -

Rearomatization: Oxidative hydrogen abstraction restores aromaticity.

Figure 1: The oxidative desulfinylation pathway transforming Sodium this compound into a nucleophilic ethyl radical.

Comparative Analysis: Langlois ( ) vs. Ethyl Analog ( )

Understanding the electronic differences between the original Langlois reagent and its ethyl analog is critical for substrate selection.

| Feature | Langlois Reagent ( | Ethyl Analog ( |

| Radical Species | Trifluoromethyl ( | Ethyl ( |

| Electronic Nature | Electrophilic | Nucleophilic |

| Primary Targets | Electron-rich arenes (pyrroles, indoles) | Electron-deficient heterocycles (pyridines, quinolines) |

| Regioselectivity | Attacks regions of high electron density | Attacks regions of low electron density (e.g., C2/C4 of pyridine) |

| Stability | High (Solid, non-hygroscopic) | Moderate (Hygroscopic, prone to disproportionation) |

| Reaction Phase | Often Homogeneous (DMSO/MeCN) | Often Biphasic (DCM/Water) to solubilize salt |

Validated Experimental Protocols

Protocol A: The "Baran Standard" (Biphasic)

This protocol is robust for the ethylation of nitrogen-containing heterocycles using sodium this compound.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium this compound (3.0 equiv)

-

tert-Butyl Hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)[3]

-

Solvent: DCM/Water (2.5:1 ratio)

-

Additives: TFA (1.0 equiv) if substrate is not a salt.

Workflow:

-

Setup: Dissolve substrate in DCM/Water mixture. Add Sodium this compound.[4]

-

Initiation: Cool to 0°C. Add TBHP dropwise (exothermic).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Monitoring: Check LCMS. If conversion is low, add fresh reagents (1 equiv sulfinate + 2 equiv TBHP).

-

Workup: Quench with saturated sodium bicarbonate (

). Extract with DCM. -

Purification: Flash chromatography.

Protocol B: Zinc Sulfinate Alternative (Homogeneous)

If solubility is an issue, the Zinc analog (Baran Diversinate) is used.

Workflow:

-

Dissolve substrate in DMSO/DCM (1:1).

-

Add Zinc this compound (3.0 equiv).

-

Add TFA (1.0 equiv).

-

Add TBHP (3.0 equiv) at 0°C.

-

Stir at RT.

Applications in Drug Discovery[6][7]

The ethyl group is a critical modulator of lipophilicity and metabolic stability. This "Magic Ethyl" effect—akin to the "Magic Methyl"—can significantly alter the pharmacological profile of a lead compound.

Case Study: Late-Stage Ethylation Workflow

The following diagram illustrates the decision matrix for applying Langlois analogs in a medicinal chemistry campaign.

Figure 2: Decision matrix for selecting between Langlois Reagent and its Ethyl Analog based on substrate electronics.

References

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromthis compound under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528. Link

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[1]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical C–H functionalization of quinones with boronic acids. Nature, 492, 95–99. (Note: Foundational work establishing the radical alkylation logic leading to Diversinates). Link

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation.[6] Journal of the American Chemical Society, 134(3), 1494–1497.[6] (Introduction of Zinc Sulfinates/Diversinates logic). Link

-

Reddy, R. J., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.[7] RSC Advances, 11, 10392-10442. Link

Sources

- 1. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium this compound | C2H5NaO2S | CID 22986214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baran Diversinates™ [sigmaaldrich.cn]

- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Photoredox Catalysis for Ethanesulfonylinate Coupling

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of Sulfones and Photoredox Catalysis

Organosulfonyl compounds, particularly sulfones, are privileged structural motifs in medicinal chemistry and materials science. Their remarkable metabolic stability, ability to engage in hydrogen bonding, and unique electronic properties have cemented their role in a multitude of blockbuster drugs and functional materials. The ethanesulfonyl group, in particular, is a key component of various biologically active molecules.

Traditionally, the synthesis of sulfones has relied on oxidation methods or nucleophilic substitution with sulfinate salts, which often require harsh conditions and exhibit limited functional group tolerance. The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly versatile platform for generating sulfonyl radicals from readily available and bench-stable sulfinate salts. This guide provides an in-depth exploration of the conditions, mechanisms, and protocols for the photoredox-catalyzed coupling of ethanesulfinate, empowering researchers to leverage this powerful technology for the synthesis of complex molecules.

The Engine of the Reaction: Mechanism of Sulfonyl Radical Generation

The core of this methodology lies in the generation of a highly reactive ethanesulfonyl radical (EtSO₂•) from an this compound salt (e.g., sodium this compound, EtSO₂Na). This process is initiated by a photocatalyst (PC) that, upon absorption of visible light, is promoted to a long-lived, high-energy excited state (PC*).

The reaction can proceed through two primary catalytic cycles, depending on the chosen photocatalyst and additives:

-

Oxidative Quenching Cycle: The excited photocatalyst (PC*) is a potent oxidant and can accept a single electron from the electron-rich this compound salt. This single-electron transfer (SET) event generates the ethanesulfonyl radical and the reduced form of the photocatalyst (PC•⁻). The reduced catalyst is then regenerated to its ground state by an appropriate sacrificial oxidant, completing the catalytic cycle.

-

Reductive Quenching Cycle: Alternatively, the excited photocatalyst (PC*) can be a strong reductant. In this scenario, it donates an electron to a suitable acceptor, generating a radical anion and the oxidized form of the photocatalyst (PC•⁺). The oxidized catalyst is then sufficiently potent to abstract an electron from the this compound salt, yielding the desired ethanesulfonyl radical and regenerating the ground-state photocatalyst.

The generated ethanesulfonyl radical is a versatile intermediate that can readily participate in a variety of carbon-sulfur bond-forming reactions, most notably via addition to unsaturated systems like alkenes and alkynes.

Figure 1. General oxidative quenching cycle for sulfonyl radical generation.

Key Reaction Components and Optimization Insights

The success of a photoredox this compound coupling reaction hinges on the careful selection and optimization of several key parameters.

| Component | Common Examples | Key Considerations |

| Photocatalyst | Iridium Complexes:[Ir(dF(CF3)ppy)2(dtbbpy)]PF6Ruthenium Complexes:[Ru(bpy)3]Cl2Organic Dyes: Eosin Y, 4CzIPN | The catalyst's redox potential must be matched to the sulfinate and other reagents. Iridium catalysts are often highly efficient but more expensive.[1][2][3] Organic dyes offer a metal-free alternative.[4] |

| Sulfinate Salt | Sodium this compound (EtSO₂Na) | Bench-stable, inexpensive, and readily available. Generally used in excess (1.5-2.5 equivalents) to ensure efficient radical trapping.[1][5] |

| Coupling Partner | Alkenes (Styrenes, Unactivated Olefins), Alkynes, Heteroarenes | The electronic nature of the coupling partner is critical. Electron-deficient olefins and unactivated alkenes are common substrates.[1][6] C-H functionalization of heteroarenes is also a powerful application. |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are typically required to dissolve the sulfinate salt. The solvent must be rigorously degassed to remove oxygen, which can quench the excited state of the photocatalyst. |

| Light Source | Blue LEDs (420-460 nm), Compact Fluorescent Lamps (CFL) | The emission wavelength of the light source must overlap with the absorption spectrum of the photocatalyst. Blue LEDs are highly common, energy-efficient, and provide consistent photon flux.[6] |

| Additives | Acetic Acid (AcOH), Water, Bases (e.g., DMAP) | Additives can be crucial. For hydrosulfonylation of unactivated alkenes, acetic acid and water are often essential, with the acid acting as a hydrogen atom donor in the final step.[1] In other cases, a base may be required.[6] |

Detailed Experimental Protocols

The following protocols provide a starting point for two common applications of this compound coupling.

Protocol 1: Anti-Markovnikov Hydrosulfonylation of an Unactivated Alkene

This protocol is adapted from a procedure for the hydrosulfonylation of unactivated alkenes, a powerful method for creating alkyl sulfones.[1][5]

Materials:

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

-

Sodium this compound (1.5 equiv.)

-

Alkene (1.0 equiv.)

-

Acetic Acid (2.0 equiv.)

-

Solvent: Acetonitrile/Water mixture (e.g., 5:1 v/v)

-

Schlenk tube or vial with a magnetic stir bar

-

Blue LED light source (e.g., 14W, 450 nm)

-

Cooling fan

Procedure:

-

Reaction Setup: To a Schlenk tube, add the photocatalyst, sodium this compound, and a magnetic stir bar.

-

Reagent Addition: Add the alkene substrate, followed by the acetonitrile/water solvent mixture and acetic acid via syringe.

-

Degassing: Seal the tube and degas the reaction mixture thoroughly using a freeze-pump-thaw cycle (repeat 3 times) or by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source. Use a cooling fan to maintain the reaction temperature at approximately 25-30 °C.

-

Monitoring: Stir the reaction under irradiation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alkyl sulfone.

Protocol 2: Coupling of this compound with an Electron-Deficient Olefin

This protocol is a general method for the coupling of sulfonyl radicals with activated alkenes like acrylates.[6][7]

Materials:

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (1 mol%)

-

Ethanesulfonyl Tetrazole (or Sodium this compound as a precursor) (1.2 equiv.)

-

Electron-Deficient Olefin (e.g., methyl acrylate) (1.0 equiv.)

-

Additive: 4-Dimethylaminopyridine (DMAP) (1.0 equiv.)

-

Solvent: Acetonitrile (MeCN)

-

Vial with a magnetic stir bar

-

Blue LED light source (e.g., 14W, 420 nm)

Procedure:

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the photocatalyst, this compound source, DMAP, and the electron-deficient olefin.

-

Solvent Addition: Add the degassed acetonitrile.

-

Degassing: Seal the vial and ensure the atmosphere is inert by sparging with argon or nitrogen for 10-15 minutes.

-

Irradiation: Place the vial near the blue LED light source and begin stirring. Maintain a constant temperature using a cooling fan.

-

Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

-

Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be directly purified by flash column chromatography on silica gel to isolate the target sulfone product.

Figure 2. A typical experimental workflow for photoredox sulfonylation.

Troubleshooting and Final Considerations

-

Low Yield: If yields are low, ensure the solvent is rigorously anhydrous and deoxygenated. The intensity and distance of the light source can also be optimized. Increasing the equivalents of the sulfinate salt may also improve results.

-

Catalyst Decomposition: Some photocatalysts can be sensitive to prolonged irradiation or certain substrates. If catalyst bleaching is observed, consider using a more robust catalyst or decreasing the reaction time.

-

Side Reactions: The formation of byproducts may indicate undesired radical pathways. Adjusting the concentration or changing the solvent can sometimes mitigate these issues.

The photoredox-mediated coupling of this compound is a robust and highly adaptable method for the synthesis of valuable sulfone-containing molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can unlock its full potential for applications in drug discovery and materials science.

References

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(15), 5746–5750. [Link]

-

Wang, J.-J., & Yu, W. (2019). Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 21(22), 9236–9240. [Link]

-

Lipp, B., Kammer, L. M., Kücükdisli, M., Luque, A., Kühlborn, J., Pusch, S., Matulevičiūtė, G., Schollmeyer, D., Šačkus, A., & Opatz, T. (2019). Visible Light‐Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three‐Component Photoredox Reaction. Chemistry – A European Journal, 25(38), 8965–8969. [Link]

-

Visible light-induced C–H sulfenylation using sulfinic acids. Green Chemistry. (n.d.). [Link]

-

Organic-photoredox-catalyzed three-component sulfonylative pyridylation of styrenes. RSC Advances. (n.d.). [Link]

-

Direct sulfonylation of anilines mediated by visible light. Department of Chemistry, University of Cambridge. (2017, November 16). [Link]

-

Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. Organic Chemistry Frontiers. (n.d.). [Link]

-

Pagire, S. K., Kumagai, N., & Shibasaki, M. (2020). The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Organic Letters, 22(20), 7853–7858. [Link]

-

Chen, Y., McNamara, N., May, O., Pillaiyar, T., Blakemore, D. C., & Ley, S. V. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ResearchGate. [Link]

-

Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. ACS Publications. (2019, November 5). [Link]

-

Pagire, S. K., Kumagai, N., & Shibasaki, M. (2020). The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. PubMed. [Link]

-

Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. ChemRxiv. (n.d.). [Link]

-

Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. ResearchGate. (2020, December). [Link]

-

The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. ResearchGate. (2020, September). [Link]

-

Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ACS Publications. (2020, June 25). [Link]

-

CO2-Promoted photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates. ResearchGate. (2026, January 8). [Link]

-

The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides. Figshare. (2020, September 10). [Link]

-

Visible Light-Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three-Component Photoredox Reaction. ChemRxiv. (2019, February 15). [Link]

-

Sulfonylation enabled through the photoactivation of EDA complexes. ResearchGate. (n.d.). [Link]

-

Visible Light‐Induced Sulfonylation/Arylation of Styrenes in a Double Radical Three‐Component Photoredox Reaction. Sci-Hub. (2019). [Link]

-

Divergent Functionalization of Styrenes via Radical/Polar Crossover with CO2 and Sodium Sulfinates. Chemistry – A European Journal. (2022, December 26). [Link]

Sources

- 1. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Different Faces of [Ru(bpy)3Cl2] and fac[Ir(ppy)3] Photocatalysts: Redox Potential Controlled Synthesis of Sulfonylated Fluorenes and Pyrroloindoles from Unactivated Olefins and Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visible light-induced C–H sulfenylation using sulfinic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Electrochemical Oxidative Sulfonylation with Ethanesulfinate

Executive Summary

The introduction of ethyl sulfonyl groups (

This guide details the Electrochemical Oxidative Sulfonylation using sodium ethanesulfinate (

Mechanistic Principles

The core of this transformation is the controlled anodic oxidation of the this compound anion. Unlike thermal methods which often lead to desulfonylation (loss of

The Electrochemical Pathway[1][2][3][4][5][6][7]

-

Anodic Oxidation: The this compound anion (

) loses one electron at the anode to form the electrophilic ethyl sulfonyl radical ( -

Radical Attack: This radical adds to an electron-rich substrate (alkene, alkyne, or arene).

-

Termination/Oxidation: The resulting intermediate radical is further oxidized (to a cation) or trapped, leading to the final sulfone product.

-

Cathodic Balance: Protons are reduced to hydrogen gas (

), ensuring a clean reaction profile.

Pathway Visualization

Figure 1: Mechanistic flow of electrochemical sulfonylation. The anodic generation of the sulfonyl radical is the rate-determining initiation step.

Critical Experimental Parameters

To ensure reproducibility and prevent side reactions (such as dimerization of the radical or over-oxidation), the following parameters must be strictly controlled.

| Parameter | Recommendation | Rationale |

| Electrode (Anode) | Graphite / Carbon Felt | Carbon materials facilitate the adsorption of organic substrates and provide a wide potential window. Pt is often less effective for this specific oxidation. |

| Electrode (Cathode) | Platinum (Pt) or Nickel (Ni) | High efficiency for Hydrogen Evolution Reaction (HER) to balance the cell. |

| Solvent System | MeCN : H₂O (1:1 to 4:1) | Water is essential to solubilize the inorganic sulfinate salt; MeCN solubilizes the organic substrate. |

| Electrolyte | n-Bu₄NPF₆ or LiClO₄ | Provides conductivity. In some high-concentration protocols, the sulfinate salt itself acts as the supporting electrolyte. |

| Current Density | 5 - 10 mA/cm² | Low current density prevents "hot spots" on the electrode that cause oligomerization. |

| Atmosphere | Air or N₂ | Generally air-tolerant, but |

Application Protocol A: C-H Sulfonylation of Heteroarenes

This protocol describes the direct C-H functionalization of indole derivatives. This is a "reagent-free" approach, avoiding the use of iodine oxidants often found in chemical literature.

Materials

-

Substrate: Indole derivative (0.5 mmol)

-

Reagent: Sodium this compound (1.5 mmol, 3.0 equiv)

-

Electrolyte:

(0.1 M) -

Solvent: MeCN/

(2:1 v/v, 6 mL) -

Cell: Undivided glass cell (10 mL capacity)

-

Electrodes: Graphite rod (Anode,

6mm) and Pt plate (Cathode,

Step-by-Step Methodology

-

Assembly: Polish the graphite anode with fine sandpaper and rinse with acetone/water. Flame-anneal the Pt cathode.

-

Preparation: In the electrolysis cell, dissolve the indole, sodium this compound, and electrolyte in the solvent mixture. Stir until a clear (or uniform) solution is obtained.

-

Electrolysis: Insert electrodes (submerged ~2 cm). Connect to a DC power supply.

-

Set to Constant Current (CCE) mode.

-

Apply 10 mA (approx.

).

-

-

Monitoring: Stir at room temperature. Monitor by TLC or UPLC every 30 minutes. The reaction typically requires 2.5 - 3.0 F/mol (approx. 3-4 hours).

-

Workup: Stop current. Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography.

Application Protocol B: Oxysulfonylation of Styrenes

This protocol achieves 1,2-difunctionalization, introducing both an ethoxy and an ethyl sulfonyl group across a double bond.

Materials

-

Substrate: Styrene (0.5 mmol)

-

Reagent: Sodium this compound (1.0 mmol, 2.0 equiv)

-

Co-Solvent/Nucleophile: Ethanol (used as both solvent and reagent) / MeCN (1:1).

-

Catalyst:

(0.1 equiv) — Note: Iodide acts as a redox mediator here to lower the oxidation potential threshold.

Workflow Visualization

Figure 2: Workflow for the iodide-mediated oxysulfonylation of styrenes.

Step-by-Step Methodology

-

Solution Prep: Mix styrene (0.5 mmol), sodium this compound (1.0 mmol), and

(0.05 mmol) in 5 mL of EtOH/MeCN (1:1). -

Electrolysis: Use a Graphite anode and Pt cathode.[1] Electrolyze at 10 mA constant current.

-

Completion: The reaction is complete when the starting alkene is consumed (approx 2-3 hours).

-

Quench: Add saturated aqueous

(sodium thiosulfate) to quench any residual iodine. -

Isolation: Extract with EtOAc, dry, and concentrate. The product is a

-ethoxy sulfone.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of SM | Electrode Passivation | "Fouling" of the anode by polymer byproducts. Polish graphite electrodes between runs or switch to Reticulated Vitreous Carbon (RVC) for higher surface area. |

| Desulfonylation (Ethyl product) | Temperature too high | The |

| Complex Mixture | Over-oxidation | Reduce the current density. High potentials can oxidize the aromatic ring of the substrate. |

| Poor Conductivity | Low salt solubility | Increase water content in the solvent ratio or add supporting electrolyte ( |

References

-

Electrochemical Sulfonylation of Enamides. Org. Biomol. Chem., 2019.[2][3] [Link] Citation for: Radical mechanism and undivided cell setup.[4][5][6]

-

Electrochemical Synthesis of Vinyl and Alkyl Sulfones. J. Org. Chem., 2024.[3][7][8] [Link] Citation for: General protocols using graphite electrodes and sodium sulfinates.[2][1][7][8]

-

Electrochemical Oxysulfonylation of Alkenes. J. Org. Chem., 2023.[9][10][3][4][11] [Link] Citation for: 1,2-difunctionalization strategies and mechanistic insights.[3][4]

-

Practical Electro-Oxidative Sulfonylation of Phenols. J. Org. Chem., 2021.[1] [Link] Citation for: Anodic oxidation potentials and radical generation from sulfinates.

-

Recent Advances in Electrochemical Sulfonylation. Chem. Rec., 2021. [Link] Citation for: Comprehensive review of sulfinate reactivity.

Sources

- 1. Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical sulfonylation of enamides with sodium sulfinates to access β-amidovinyl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electrochemically Enabled Intramolecular Amino- and Oxysulfonylation of Alkenes with Sodium Sulfinates to Access Sulfonylated Saturated Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Direct Oxidative Coupling: One-Pot Synthesis of Sulfonamides from Sodium Ethanesulfinate

Abstract & Strategic Rationale

The traditional synthesis of sulfonamides relies heavily on sulfonyl chlorides. While effective, sulfonyl chlorides—particularly ethanesulfonyl chloride—are moisture-sensitive, lachrymatory, and notoriously unstable during storage.

This Application Note details a robust one-pot oxidative coupling strategy using Sodium Ethanesulfinate (

-

Method A (Primary): A Metal-Free, Iodine-Mediated aqueous coupling (Green Chemistry).

-

Method B (Secondary): A Copper-Catalyzed aerobic oxidative coupling (for sterically demanding amines).

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting. Unlike nucleophilic substitution on a pre-formed sulfonyl chloride, these methods involve the in situ generation of an electrophilic sulfonyl species.